molecular formula C21H23NO5S B014911 2-Demethylthiocolchicine CAS No. 87424-26-8

2-Demethylthiocolchicine

Cat. No. B014911
CAS RN: 87424-26-8
M. Wt: 401.5 g/mol
InChI Key: OMQLBXIHBJAOIO-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Demethylthiocolchicine, such as 2-chloroacetyl-2-demethylthiocolchicine, involves chemical modifications that enable specific interactions with biological targets like tubulin. These modifications include the introduction of chloroacetyl groups, which react covalently with specific cysteine residues in the protein structure of tubulin, indicating a sophisticated approach to targeting molecular structures within biological systems (Bai et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-Demethylthiocolchicine derivatives, such as demethylisothiocolchicine, has been studied through crystallography, revealing that these molecules maintain the overall shape of active colchicine derivatives but with specific conformational changes, such as different conformations of methoxy groups. This structural understanding is crucial for evaluating the compound's potential interactions with biological molecules (Margulis, 1977).

Chemical Reactions and Properties

The chemical reactivity of 2-Demethylthiocolchicine involves its ability to form covalent bonds with tubulin, specifically through reactions with cysteine residues. This reactivity is indicative of the compound's potential mechanism of action, where it can interfere with tubulin polymerization, a critical process in cell division (Grover et al., 1992).

Physical Properties Analysis

The physical properties of 2-Demethylthiocolchicine and its derivatives, such as solubility, crystalline structure, and molecular weight, are essential for understanding how these compounds can be utilized in research and development. However, specific studies focusing on these properties were not directly found in the current search, indicating a potential area for further research.

Chemical Properties Analysis

2-Demethylthiocolchicine's chemical properties, including its reactivity, stability, and interactions with biological molecules, are key to its study and application. The compound's ability to bind covalently to tubulin by reacting with cysteine residues demonstrates its potential for modulating biological pathways, particularly those involved in cell division and cancer research (Bai et al., 2000).

Future Directions

Colchicine binding site inhibitors (CBSIs) like 2-Demethylthiocolchicine have strong antiproliferative effects on multidrug-resistant tumor cells and have become the mainstream research orientation of microtubule-targeted agents . The recent advances of CBSIs during 2017–2022, attempts to depict their biological activities to analyze the structure–activity relationships and offers new perspectives for designing the next generation of novel CBSIs .

properties

IUPAC Name

N-[(7S)-2-hydroxy-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(26-2)20(25)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQLBXIHBJAOIO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236341
Record name 2-Demethylthiocolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Demethylthiocolchicine

CAS RN

87424-26-8
Record name N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87424-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Demethylthiocolchicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Demethylthiocolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
R Bai, DG Covell, XF Pei, JB Ewell, NY Nguyen… - Journal of Biological …, 2000 - ASBMB
2-Chloroacetyl-2-demethylthiocolchicine (2CTC) and 3-chloroacetyl-3-demethylthiocolchicine (3CTC) resemble colchicine in binding to tubulin and react covalently with β-tubulin, …
Number of citations: 143 www.jbc.org
JV Silverton, R Dumont, A Brossi - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
… 2-Acetyl-2-demethylthiocolchicine, crystallized from acetone: mp (uncorrected, acetone solvate), 459-461 K, Fisher-Johns apparatus, optical rotation [a]o = --185 (C 0.42, CHC13), Perkin…
Number of citations: 12 scripts.iucr.org
O Boyé, Z Getahun, S Grover, E Hamel… - Journal of Labelled …, 1993 - Wiley Online Library
… 1%-Chloroacetates of 2-demethylthiocolchicine 7 (specific activity 55.0 mCi/mmol, radiochemical yield 26.1%), and of 3demethylthiocolchicine 8 (specific activity 55.0 mCi/mmol, …
P Kerkes, PN Sharma, A Brossi… - Journal of medicinal …, 1985 - ACS Publications
Novel and known analogues of thiocolchicine were evaluated in vitro in a tubulin binding assay and in vivo in mice for acute toxicity and in the P388 lymphocytic leukemia assay. This …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
K Nakagawa-Goto, CX Chen, E Hamel, CC Wu… - Bioorganic & medicinal …, 2005 - Elsevier
… Water-soluble colchicine derivatives were synthesized from 2-demethylcolchicine and 2-demethylthiocolchicine and evaluated in vitro against human tumor cell replication and for …
S Grover, O Boyé, Z Getahun, A Brossi… - … and biophysical research …, 1992 - Elsevier
We synthesized two chemically reactive A ring modified analogs of colchicine, 2-chloroacetyl-2-demethylthiocolchicine (2-CTC) and 3-chloroacetyl-3-demethylthiocolchicine (3-CTC). …
PN Sharma, A Brossi - Heterocycles (Sendai), 1983 - pascal-francis.inist.fr
Selective ether-cleavage of thiocolchicoside and thiocolchicine: characterization of 3- and 2-demethylthiocolchicine and catecholic congeners … Selective ether-cleavage of thiocolchicoside and thiocolchicine …
Number of citations: 22 pascal-francis.inist.fr
J Guan, XK Zhu, Y Tachibana, KF Bastow… - Journal of medicinal …, 1998 - ACS Publications
Several 1,2,3-tridemethyldeacetylthiocolchicine derivatives have been synthesized and evaluated for cytotoxic activity against various human tumor cell lines and for their inhibitory …
Number of citations: 29 0-pubs-acs-org.brum.beds.ac.uk
T Kozaka, K Nakagawa-Goto, Q Shi, CY Lai… - Bioorganic & medicinal …, 2010 - Elsevier
… Many efforts have been made to develop thiocolchicine analogs with the goal of reducing toxicity and increasing watersolubility.3, 4 2-Demethylthiocolchicine (3) was found to be …
J Guan, A Brossi, XK Zhu, HK Wang… - Synthetic …, 1998 - Taylor & Francis
… Also, 2-demethylthiocolchicine (3) was oxidized to the … didemethylthiocolchicine (4) and 2-demethylthiocolchicine (3). … 5, 1,2-didemethylthiocolchicine 4, and 2demethylthiocolchicine 3. …

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